molecular formula C17H18N2O B12048347 2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile CAS No. 477320-32-4

2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile

Cat. No.: B12048347
CAS No.: 477320-32-4
M. Wt: 266.34 g/mol
InChI Key: RTVSKNKXIRIDDC-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-chloro-pyridine with an aqueous alkaline solution in the presence of a tertiary alcohol . Another method includes the electrochemical carboxylation of p-isobutylacetophenone in the presence of carbon dioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and reagents ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

477320-32-4

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

4-methyl-6-[4-(2-methylpropyl)phenyl]-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C17H18N2O/c1-11(2)8-13-4-6-14(7-5-13)16-9-12(3)15(10-18)17(20)19-16/h4-7,9,11H,8H2,1-3H3,(H,19,20)

InChI Key

RTVSKNKXIRIDDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)CC(C)C)C#N

Origin of Product

United States

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